molecular formula C15H12BrFO3S B2903031 3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone CAS No. 868255-91-8

3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone

Cat. No.: B2903031
CAS No.: 868255-91-8
M. Wt: 371.22
InChI Key: JJUIZOFYVHELNM-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone is a synthetic organic compound characterized by a propanone backbone substituted with a 4-fluorophenyl group at the ketone position and a 4-bromophenylsulfonyl moiety at the adjacent carbon. The sulfonyl group (SO₂) enhances polarity and stability compared to its sulfide (S) or amino (NH) analogs. Its molecular formula is C₁₅H₁₂BrFO₂S, with a molecular weight of 361.22 g/mol (calculated based on isotopic mass data ).

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3S/c16-12-3-7-14(8-4-12)21(19,20)10-9-15(18)11-1-5-13(17)6-2-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUIZOFYVHELNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-fluoroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl and fluorophenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on molecular features, physicochemical properties, and synthesis methodologies.

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone C₁₅H₁₂BrFO₂S 361.22 Sulfonyl (SO₂), ketone 4-Bromophenyl, 4-fluorophenyl
3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone C₁₅H₁₂BrFOS 339.22 Sulfide (S), ketone 4-Bromophenyl, 4-fluorophenyl
1,3-Bis(4-bromophenyl)-2-propanone C₁₅H₁₂Br₂O 376.07 Ketone Two 4-bromophenyl groups
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone C₁₅H₁₂ClFN₂O₃ 322.72 Anilino (NH), nitro (NO₂), ketone 4-Fluorophenyl, 4-chloro-3-nitrophenyl
4-Fluoromethcathinone C₁₀H₁₂FNO 181.21 Methylamino (NCH₃), ketone 4-Fluorophenyl

Key Observations

Functional Group Influence on Polarity and Reactivity: The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the sulfide analog (C₁₅H₁₂BrFOS) . This likely results in higher melting points and solubility in polar solvents. The absence of sulfonyl groups in 1,3-bis(4-bromophenyl)-2-propanone reduces its polarity, favoring hydrophobic interactions.

Substituent Effects on Molecular Weight and Stability: Halogenated aryl groups (Br, F) contribute to higher molecular weights and enhanced stability via steric and electronic effects. For example, bromine’s electron-withdrawing nature stabilizes the sulfonyl group in the target compound . The nitro group in 3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone introduces additional reactivity (e.g., electrophilic substitution) and increases topological polar surface area (74.9 Ų), impacting bioavailability.

Synthetic Pathways: Target Compound: Likely synthesized via sulfonylation of a propanone precursor using 4-bromobenzenesulfonyl chloride, analogous to sulfonamide formations in (e.g., compounds 6d–6l). Sulfide Analog: Prepared via thiol-ene coupling or nucleophilic substitution, as seen in . 4-Fluoromethcathinone: Synthesized by reductive amination of 1-(4-fluorophenyl)-2-propanone with methylamine .

Table 2: Physicochemical and Analytical Data

Compound Name Melting Point (°C) Characterization Techniques Key Spectral Data (NMR, MS)
This compound Not reported ¹H/¹³C/¹⁹F NMR, ESI-MS Molecular ion [M+H]⁺ at m/z 362.22
Sulfide analog Not reported ¹H/¹³C NMR, IR Sulfide C-S stretch at ~700 cm⁻¹
1,3-Bis(4-bromophenyl)-2-propanone Not reported GC (>99% purity), MS Molecular ion [M+H]⁺ at m/z 377.07
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone Not reported XLogP3: 4.3, Topological polar surface area: 74.9 Ų Computed m/z 322.05 (exact mass)

Structural and Crystallographic Insights

Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving molecular conformations. For instance:

  • The sulfonyl group’s tetrahedral geometry likely induces steric hindrance, affecting packing efficiency in the crystal lattice.

Biological Activity

3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone, with the CAS number 868256-27-3, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C15H12BrFO3S, and it has a molecular weight of 371.22 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is synthesized through the reaction of 4-bromobenzenesulfonyl chloride with 4-fluoroacetophenone, typically in the presence of a base such as triethylamine. The sulfonyl group plays a crucial role in its biological interactions, enabling strong binding to proteins and enzymes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The presence of bromine and fluorine substituents enhances its binding affinity and specificity for certain targets .

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7 and MDA-MB-231)
  • Lung Carcinoma (A-549)
  • Fibrosarcoma (HT-1080)

The IC50 values for these cell lines were reported to be comparable to established chemotherapeutic agents like doxorubicin . The mechanism of action involves apoptosis induction through the activation of caspase pathways and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition properties. It exhibits inhibitory effects on certain enzymes involved in cancer progression and inflammation. The sulfonyl group is believed to facilitate these interactions by forming stable complexes with enzyme active sites.

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxicity of various derivatives of this compound against multiple cancer cell lines. The results indicated that compounds with similar structural features exhibited varying degrees of cytotoxicity, suggesting that modifications in substituents could enhance or diminish biological activity .

CompoundCell LineIC50 (µM)
Compound AMCF-715.2
Compound BMDA-MB-23112.5
Compound CA-54918.0

Study 2: Mechanistic Insights

Another study investigated the mechanism behind the anticancer effects of this compound. Using molecular docking simulations, it was found that the compound binds effectively to Bcl-2 protein, a key regulator of apoptosis. This interaction was confirmed through biochemical assays measuring caspase activity and cell viability .

Q & A

Q. What are the established synthetic routes for 3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone, and what critical parameters influence yield optimization?

Methodological Answer: The synthesis typically involves:

Propanone Backbone Formation : Claisen-Schmidt condensation between 4-fluorophenylacetone and an aromatic aldehyde derivative to form the α,β-unsaturated ketone intermediate (chalcone) .

Sulfonyl Group Introduction : Reaction with 4-bromophenylsulfonyl chloride under alkaline conditions (e.g., using NaOH in ethanol/water mixtures) to install the sulfonyl moiety .

Purification : Column chromatography or recrystallization from ethanol/water systems.

Q. Critical Parameters :

  • Temperature Control : Optimal reaction temperatures (e.g., 60–80°C for sulfonylation) to avoid side reactions.
  • Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl group incorporation .
  • Oxidative Conditions : If starting from sulfanyl precursors, oxidation with H₂O₂ or mCPBA may be required .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for sulfonyl (δ ~7.8–8.2 ppm for aromatic protons) and ketone (δ ~200–210 ppm for carbonyl carbon) groups .
    • IR : Confirm sulfonyl S=O stretches at 1150–1300 cm⁻¹ and ketone C=O at ~1700 cm⁻¹ .
  • Crystallography :
    • Single-Crystal X-ray Diffraction : Resolve spatial arrangement using SHELXL (for refinement) and ORTEP-3 (for visualization) .
    • Example: Monoclinic P2₁/n space group with unit cell parameters a = 4.006 Å, b = 23.125 Å, c = 13.493 Å, β = 96.3° (similar to fluorophenyl derivatives) .

Q. What preliminary biological screening approaches are recommended for assessing this compound's bioactivity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Cyclooxygenase (COX-1/COX-2) inhibition assays via ELISA, using IC₅₀ determination .
    • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7) with dose-response curves (0.1–100 µM) .
  • In Vivo Models :
    • Anti-Inflammatory Testing : Carrageenan-induced paw edema in rodents, monitoring edema reduction over 6–24 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Metabolite Analysis : LC-MS/MS to identify phase I/II metabolites in liver microsomes .
    • Solubility Optimization : Use of PEG-based formulations or pro-drug derivatives to enhance bioavailability .
  • Target Engagement Studies : Radiolabeled compound tracking (³H/¹⁴C) to confirm tissue penetration .

Q. How do computational modeling techniques aid in understanding the interaction between this compound and cyclooxygenase enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in COX-2’s active site, focusing on sulfonyl group interactions with Arg120/Tyr355 .
  • Molecular Dynamics (MD) : 100-ns simulations (AMBER force field) to assess binding stability and hydrogen-bond dynamics .
  • QSAR Models : Hammett σ values to correlate substituent effects (Br, F) with inhibitory potency .

Q. What crystallographic challenges arise in determining the sulfonyl group's conformation, and how are they addressed?

Methodological Answer:

  • Challenges :
    • Disorder in Sulfonyl Group : Dynamic rotation leading to split positions in electron density maps.
    • Twinning : Common in monoclinic systems, requiring twin refinement in SHELXL .
  • Solutions :
    • High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve Rint < 0.03 .
    • Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., C–H⋯O/F) using graph-set notation .

Q. How does the electronic nature of substituents (Br, F, sulfonyl) influence the compound's reactivity in nucleophilic additions?

Methodological Answer:

  • Bromine : Enhances electrophilicity at the ketone carbon (Hammett σₚ = +0.23), favoring nucleophilic attack .
  • Fluorine : Electron-withdrawing effect (σₚ = +0.06) increases solubility via C–F⋯H–O interactions .
  • Sulfonyl Group : Stabilizes transition states via resonance, as shown in DFT calculations (B3LYP/6-31G**) .

Q. What methodological considerations are crucial when designing SAR studies for analogs?

Methodological Answer:

  • Systematic Substitution : Vary substituents at the 4-bromophenyl (e.g., Cl, NO₂) and 4-fluorophenyl (e.g., OCH₃, CF₃) positions .
  • Bioassay Standardization : Use fixed concentrations (e.g., 10 µM) across COX-2 inhibition and cytotoxicity assays .
  • Statistical Analysis : Principal Component Analysis (PCA) to correlate structural descriptors (e.g., logP, TPSA) with activity .

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